2-Ethoxy-4-formylphenyl 2-furoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 2-furoate typically involves the esterification of 2-ethoxy-4-formylphenol with 2-furoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 2-furoate can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: 2-Ethoxy-4-carboxyphenyl 2-furoate
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 2-furoate
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-Ethoxy-4-formylphenyl 2-furoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may interact with proteins to form complexes that can be studied to understand protein functions and interactions . The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-formylphenol
- 2-Furoic acid
- 4-Formylphenyl 2-furoate
Uniqueness
2-Ethoxy-4-formylphenyl 2-furoate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in research . Its structure enables it to be used in diverse applications, from organic synthesis to proteomics research .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-2-17-13-8-10(9-15)5-6-11(13)19-14(16)12-4-3-7-18-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLYKPSRZZUUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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